4-Bromo-N-methoxy-N-methylbenzamide

Catalog No.
S682809
CAS No.
192436-83-2
M.F
C9H10BrNO2
M. Wt
244.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-N-methoxy-N-methylbenzamide

CAS Number

192436-83-2

Product Name

4-Bromo-N-methoxy-N-methylbenzamide

IUPAC Name

4-bromo-N-methoxy-N-methylbenzamide

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

InChI

InChI=1S/C9H10BrNO2/c1-11(13-2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3

InChI Key

YEHZWOBPONLEEH-UHFFFAOYSA-N

SMILES

CN(C(=O)C1=CC=C(C=C1)Br)OC

Canonical SMILES

CN(C(=O)C1=CC=C(C=C1)Br)OC

4-Bromo-N-methoxy-N-methylbenzamide is an organic compound characterized by a benzene ring substituted with a bromine atom at the para position (4-position) and an amide group. The molecular formula for this compound is C9H10BrNO2C_9H_{10}BrNO_2, and it has a molar mass of approximately 244.09 g/mol. The structure consists of a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to the nitrogen atom of the amide, contributing to its unique chemical properties and potential biological activities .

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.
  • Work in a well-ventilated fume hood.
  • Avoid inhalation, ingestion, and skin contact.
  • Store the compound in a cool, dry place according to recommended handling practices.
  • Building block in organic synthesis: Due to its functional groups (a bromine atom, a methoxy group, and a methyl group attached to a benzamide core), 4-Bromo-N-methoxy-N-methylbenzamide could potentially serve as a building block for the synthesis of more complex molecules with various functionalities. Several chemical suppliers offer this compound as a building block, implying its potential use in organic synthesis research [, , ].

  • Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions, yielding benzoic acid, methylamine, and methanol as products.
  • Reductive Amination: It can participate in reductive amination, where the carbonyl group of the amide may be converted to a secondary amine.
  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to diverse derivatives.

Several synthesis methods have been documented for 4-Bromo-N-methoxy-N-methylbenzamide:

  • Bromination of Benzamide: This method involves reacting benzamide with cesium bromide or sodium bromide under controlled conditions to introduce the bromine atom at the para position .
  • Reactions with Methoxy and Methyl Groups: The introduction of the methoxy and methyl groups can be achieved through standard alkylation techniques involving suitable precursors and reagents.

4-Bromo-N-methoxy-N-methylbenzamide has several applications across various fields:

  • Pharmaceuticals: Its potential as a drug candidate due to its biological activity makes it relevant in medicinal chemistry.
  • Chemical Research: Used as an intermediate in organic synthesis and for studying reaction mechanisms involving amides.

Several compounds share structural similarities with 4-Bromo-N-methoxy-N-methylbenzamide. Here are some notable examples:

Compound NameSimilarity IndexKey Features
N-Methoxy-N,4-dimethylbenzamide0.84Dimethyl substitution on the benzene ring
3-Bromo-N-methoxy-N-methyl-5-nitrobenzamide0.82Nitro group addition at the 5-position
4-Cyano-N-methoxy-N-methylbenzamide0.76Cyano group instead of bromine
2-(2-Bromoethoxy)isoindoline-1,3-dione0.78Isoindoline structure

These compounds exhibit variations in substituents that can affect their chemical reactivity and biological activity, highlighting the uniqueness of 4-Bromo-N-methoxy-N-methylbenzamide within this group. Each compound's specific interactions and applications may differ based on their functional groups and structural configurations.

XLogP3

2.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-Bromo-N-methoxy-N-methylbenzamide

Dates

Modify: 2023-08-15

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